1-cyclohexyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine is a γ-secretase inhibitor. γ-secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP). This cleavage process results in the production of amyloid β-peptide (Aβ), a key component of amyloid plaques found in the brains of patients with Alzheimer's disease [, , ]. By inhibiting γ-secretase, 1-cyclohexyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine reduces the production of Aβ [, ].
1-cyclohexyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine, specifically known as MRK-560, functions by directly inhibiting the γ-secretase enzyme complex [, ]. This inhibition prevents the final cleavage of APP, thus reducing the formation of Aβ peptides [, , , , ]. This mechanism of action positions MRK-560 as a potential therapeutic agent for Alzheimer's disease by targeting the production of Aβ, a key component of amyloid plaques [, ].
MRK-560 has been investigated in preclinical studies using transgenic mouse models of Alzheimer's disease, such as the Tg2576 mouse [, ]. These studies have demonstrated the following effects:
Research utilizing a radiolabeled analog of a γ-secretase inhibitor, [3H]IN973, in Tg2576 mice revealed a strong correlation between γ-secretase occupancy and brain Aβ40 reduction following administration of MRK-560 (referred to as BMS-299897) []. This finding suggests that measuring γ-secretase occupancy could serve as a valuable biomarker for evaluating the effectiveness of γ-secretase inhibitors like MRK-560 in clinical trials [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2